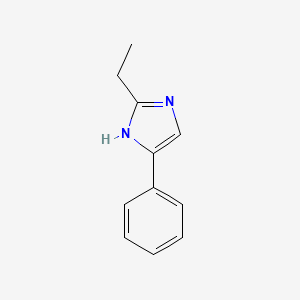

2-Ethyl-4-phenyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQOGMHNCICGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587495 | |

| Record name | 2-Ethyl-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13739-51-0 | |

| Record name | 2-Ethyl-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 4 Phenyl 1h Imidazole and Its Diverse Analogues

Foundational and Green Chemistry Approaches to Imidazole (B134444) Ring Construction

The construction of the imidazole ring, the core of 2-Ethyl-4-phenyl-1H-imidazole, can be achieved through several efficient pathways. Modern synthetic chemistry places a strong emphasis on green principles, favoring methods that are atom-economical, energy-efficient, and minimize waste.

A common and robust method for synthesizing trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) as the ammonia (B1221849) source. cdnsciencepub.com This reaction can often be facilitated by a catalyst to improve yields and reaction times under mild conditions. isca.me For instance, p-toluenesulfonic acid (PTSA) has been shown to be an inexpensive, non-toxic, and effective catalyst for this transformation, leading to good isolated yields. isca.meresearchgate.net The versatility of this method allows for the synthesis of a wide array of substituted imidazoles by varying the aldehyde and dicarbonyl components. isca.me Metal-free approaches promoted by acids like pivalic acid have also been developed, expanding the toolkit for creating diverse imidazole cores. acs.org

Table 1: Examples of Trisubstituted Imidazoles via Multi-component Condensation This table showcases representative examples of imidazole synthesis using a one-pot condensation method, illustrating the versatility in achievable substitution patterns.

| Aldehyde (Reactant 1) | 1,2-Dicarbonyl (Reactant 2) | Ammonia Source | Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | Benzil | Ammonium Acetate | p-TSA | 2,4,5-Triphenyl-1H-imidazole | 92 | isca.me |

| 4-Chlorobenzaldehyde | Benzil | Ammonium Acetate | p-TSA | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 94 | isca.me |

| 4-Methoxybenzaldehyde | Benzil | Ammonium Acetate | p-TSA | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 95 | isca.me |

| Propanal | Phenylglyoxal (B86788) | Ammonium Acetate | (Varies) | This compound | (Varies) | (General) |

In the pursuit of greener and more efficient chemical processes, ultrasound irradiation has emerged as a powerful tool. mdpi.comgrowingscience.com This technique uses acoustic cavitation to create localized high-pressure and high-temperature zones, which can dramatically accelerate reaction rates. growingscience.com An expeditious, catalyst-free, and support-free protocol for synthesizing 2-aryl-4-phenyl-1H-imidazoles has been developed using this technology. nih.govnih.gov

The reaction involves the sonication of a mixture containing phenylglyoxal monohydrate, an appropriate aldehyde, and ammonium acetate in a solvent like methanol (B129727) at room temperature. nih.govutrgv.edu This method is notably rapid, with reactions often completing within an hour, and provides moderate to good yields of the desired products. nih.gov The key advantages of this approach include its operational simplicity, speed, and adherence to green chemistry principles by avoiding the need for catalysts or solid supports and minimizing energy consumption and waste. nih.govnih.gov

Table 2: Ultrasound-Assisted Synthesis of 2-Aryl-4-phenyl-1H-imidazoles This table presents data from an ultrasound-promoted, catalyst-free synthesis, highlighting the efficiency and green nature of the protocol.

| Aldehyde (ArCHO) | Reaction Time (min) | Yield (%) | Reference |

| Benzaldehyde | 40 | 73 | nih.gov |

| 4-Methylbenzaldehyde | 30 | 71 | nih.gov |

| 4-Chlorobenzaldehyde | 25 | 69 | nih.gov |

| 2-Chlorobenzaldehyde | 60 | 57 | nih.gov |

Developing synthetic methods that eliminate the need for catalysts and solid supports is a significant goal in sustainable chemistry. Such protocols reduce costs, simplify product purification, and minimize the generation of hazardous waste. cdnsciencepub.com For imidazole synthesis, catalyst-free methods have been successfully established. cdnsciencepub.com

One such approach involves the one-pot, three-component synthesis of trisubstituted imidazoles by simply heating a mixture of benzil, an aldehyde, and ammonium acetate in methanol. cdnsciencepub.com This procedure is notable for its mild conditions and simple experimental setup, offering an attractive and economical strategy. cdnsciencepub.com Another innovative catalyst-free method describes the [3+2] cyclization of vinyl azides with amidines, which proceeds efficiently for a broad range of functional groups to yield 2,4-disubstituted imidazoles. nih.govnih.govacs.org These advancements demonstrate that complex heterocyclic structures can be constructed efficiently without relying on potentially toxic or expensive catalysts. cdnsciencepub.comacs.org

Precision Functionalization and Derivatization Strategies for this compound

Once the core this compound scaffold is synthesized, its properties can be finely tuned through targeted functionalization and derivatization. These modifications are crucial for tailoring the molecule for specific applications.

The imidazole ring possesses two nitrogen atoms, and in an unsymmetrically substituted imidazole like this compound, these nitrogens are chemically distinct. This presents a challenge and an opportunity for regioselective N-alkylation or N-substitution, which is the selective addition of a substituent to one specific nitrogen atom. otago.ac.nz The outcome of N-alkylation can be influenced by several factors, including the steric bulk of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., neutral vs. basic). otago.ac.nz Generally, electrophilic attack is favored at the less sterically hindered nitrogen atom. otago.ac.nz

A novel series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives has been synthesized, demonstrating the feasibility of N-arylation followed by further modification of the appended phenyl ring. scienceopen.comscielo.brscite.ai For more complex systems, advanced strategies have been developed to control regioselectivity. One such strategy involves the use of a removable directing group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govnih.govacs.org This group can be used to protect one nitrogen, allowing for functionalization at a specific C-H position, and can then be "switched" to the other nitrogen to enable selective N-alkylation at the desired position. nih.govnih.gov

Table 3: Examples of N-Substituted 2-Ethyl-1-phenyl-1H-imidazole Derivatives This table provides examples of derivatives synthesized by modifying the N-1 substituent of a 2-ethyl-imidazole core, showcasing the chemical diversity achievable through N-substitution strategies.

| Compound Name | N-1 Phenyl Substituent | Yield (%) | Reference |

| 2-Ethyl-1-(4-propoxyphenyl)-1H-imidazole | 4-Propoxy | 75 | scielo.br |

| 2-Ethyl-1-(4-butoxyphenyl)-1H-imidazole | 4-Butoxy | 82 | scielo.br |

| 2-Ethyl-1-(4-pentoxyphenyl)-1H-imidazole | 4-Pentoxy | 83 | scielo.br |

| 2-Ethyl-1-(4-hexyloxyphenyl)-1H-imidazole | 4-Hexyloxy | 81 | scielo.br |

| 2-Ethyl-1-(4-deoxyphenyl)-1H-imidazole | 4-Decoxy | 82 | scielo.br |

Modifying the carbon-bound substituents on the imidazole ring, such as the ethyl group at the C-2 position and the phenyl group at the C-4 position, is typically achieved by selecting the appropriate starting materials in a multi-component synthesis. For instance, using propanal instead of benzaldehyde in a Radziszewski-type reaction would yield a 2-ethyl substituent.

However, modern organic synthesis offers powerful tools for the direct functionalization of C-H bonds, which allows for the modification of an existing scaffold. Palladium-catalyzed C-H arylation reactions have been developed for the imidazole core. nih.govacs.org These methods enable the selective and sequential replacement of hydrogen atoms at the C-2, C-4, and C-5 positions with various aryl groups. nih.gov By employing a protecting group strategy, such as the SEM group, chemists can achieve high regioselectivity, directing arylation to a specific carbon atom. nih.govnih.govacs.org This approach provides a sophisticated and flexible route to complex, highly functionalized imidazoles, allowing for strategic modification of the C-substitution pattern to build molecular diversity. nih.gov For example, starting with a 2-ethyl-1H-imidazole, one could introduce a phenyl group at the C-4 or C-5 position through these C-H activation methods.

Design and Synthesis of Open-Chain Analogues of this compound

The design and synthesis of open-chain analogues of complex molecules represent a strategic approach to identify the essential pharmacophoric elements and to develop compounds with potentially improved pharmacological profiles. A notable example is the synthesis of a series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives, which are considered open-chain analogues of 7-alkoxyl-4,5-dihydro-imidazo[1,2-a]quinolines. scienceopen.comscielo.brscite.airesearchgate.netscielo.br

The synthetic route to these analogues typically begins with the reaction of a substituted 4-fluoro-nitrobenzene with 2-ethylimidazole (B144533) in the presence of a base like sodium hydroxide (B78521) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This initial step is followed by the reduction of the nitro group to an amine, often achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. nih.gov The resulting aniline (B41778) derivative can then be further modified. For instance, reaction with succinic anhydride (B1165640) yields a carboxylic acid intermediate, which can subsequently be coupled with various aliphatic and aromatic amines using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

This modular synthetic approach allows for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, enabling a systematic exploration of structure-activity relationships. The table below showcases a selection of synthesized 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives, highlighting the diversity of the achievable analogues. scielo.br

Table 1: Selected 2-Ethyl-1-(4-substituted)phenyl-1H-imidazole Analogues and their Yields

| Compound ID | R Group (Substituent) | Yield (%) |

|---|---|---|

| 5a | Benzyloxy | 81 |

| 5b | (2-Chloro)benzyloxy | 84 |

| 5c | (3-Chloro)benzyloxy | 77 |

| 5j | Propoxy | 75 |

This table presents a selection of synthesized analogues and their reported yields, demonstrating the versatility of the synthetic methodology. scielo.br

Optimization of Synthetic Pathways for Enhanced Regiocontrol and Yield

The continual refinement of synthetic methods is paramount in chemical synthesis to ensure efficiency, sustainability, and cost-effectiveness. Key areas of optimization for the synthesis of imidazole derivatives include the application of metal-catalyzed coupling reactions and the use of microwave-assisted synthesis.

Application of Metal-Catalyzed Coupling Reactions in Imidazole Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis and modification of imidazole cores. acs.orgcas.cn These reactions offer a high degree of control and are often more efficient than traditional methods. cas.cn

Palladium- and copper-based catalysts are frequently employed in these transformations. acs.orgbeilstein-journals.org For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings have been successfully used with imidazole-based substrates. tandfonline.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. Aryl imidazylates have emerged as valuable electrophilic partners in these cross-coupling reactions. tandfonline.com

Copper-catalyzed reactions, on the other hand, are particularly useful for C-N and C-S bond formation. acs.orgbeilstein-journals.org For example, the Ullmann condensation and Chan-Lam coupling are well-established copper-catalyzed methods for the synthesis of N-arylimidazoles. beilstein-journals.org The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and is often optimized to achieve high yields and selectivity.

A study by Zhu and his group demonstrated an efficient copper-mediated three-component reaction involving ketones, aldehydes, and trimethylsilyl (B98337) azide (B81097) (Me3SiN3) for the construction of 2,4,5-trisubstituted imidazoles. cas.cn This method highlights the ability of metal catalysis to facilitate complex bond-forming cascades in a single pot.

Exploration of Microwave-Assisted Synthetic Routes for Imidazole Derivatives

Microwave-assisted synthesis has gained significant traction as a green and efficient alternative to conventional heating methods. derpharmachemica.comnih.govscispace.com The primary advantages of microwave irradiation include dramatically reduced reaction times, often from hours to minutes, and improved product yields. nih.govmdpi.com This is attributed to the direct and efficient heating of the reaction mixture by microwaves, leading to rapid temperature increases. scispace.com

Several studies have reported the successful application of microwave-assisted synthesis for various imidazole derivatives. derpharmachemica.comnih.govtubitak.gov.tr For example, a one-pot, multicomponent reaction for the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives was carried out under microwave irradiation, resulting in moderate to good yields (46%-80%). nih.govtubitak.gov.tr This method was also noted for its environmentally friendly aspects, utilizing ethanol (B145695) as a green solvent. nih.govtubitak.gov.tr

Another example is the solvent-free, microwave-assisted ring-opening of phenyl glycidyl (B131873) ether with imidazoles, which proceeded rapidly to generate the desired adducts in competitive yields compared to traditional heating methods. mdpi.com The use of microwave-assisted synthesis is particularly beneficial for high-throughput screening in drug discovery due to the significant reduction in time and resource consumption. mdpi.com

The table below summarizes findings from a study on the microwave-assisted synthesis of various imidazole derivatives, illustrating the efficiency of this technique.

Table 2: Microwave-Assisted Synthesis of Imidazole Derivatives

| Reactants | Product | Conditions | Yield (%) |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives | p-toluenesulfonic acid, microwave | 46-80 |

This table showcases the application and efficiency of microwave-assisted synthesis in preparing diverse imidazole derivatives. nih.govmdpi.comtubitak.gov.tr

Advanced Spectroscopic and Computational Characterization of 2 Ethyl 4 Phenyl 1h Imidazole and Derivatives

Modern Spectroscopic Techniques for Definitive Structural Elucidation

Modern spectroscopy provides an indispensable toolkit for the unambiguous structural determination of complex organic molecules like 2-Ethyl-4-phenyl-1H-imidazole. Techniques such as Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry offer complementary information, allowing for a complete picture of the molecule's architecture.

Analysis of Vibrational Modes via Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For derivatives of this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to specific bond vibrations.

Key vibrational frequencies observed in related substituted imidazoles include:

N-H Stretching: A broad absorption band is typically observed in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the imidazole (B134444) ring. For instance, in 2,4,5-triphenyl-1H-imidazole, this appears at 3493 cm⁻¹. rsc.org

Aromatic C-H Stretching: Sharp peaks between 3000 cm⁻¹ and 3100 cm⁻¹ are indicative of the C-H stretching vibrations of the phenyl group. rsc.org

Aliphatic C-H Stretching: Absorptions in the 2850-2950 cm⁻¹ range correspond to the C-H stretching of the ethyl group.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the imidazole ring typically appears in the 1590-1650 cm⁻¹ region. rsc.org

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds in the phenyl ring are generally found around 1480-1600 cm⁻¹. rsc.org

A study on 2-ethyl-1H-benzo[d]imidazole, a related compound, utilized both experimental FT-IR and theoretical calculations (HF and DFT/B3LYP with a 6-31G(d) basis set) to analyze its vibrational spectra, showing good agreement between the calculated and observed frequencies. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for Imidazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2950 | Stretching |

| C=N (Imidazole) | 1590-1650 | Stretching |

| C=C (Aromatic) | 1480-1600 | Stretching |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectral Assignments (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For unsymmetrically substituted imidazoles, the phenomenon of tautomerism, where a proton can shift between the two nitrogen atoms of the imidazole ring, can complicate NMR spectra. nih.gov This rapid exchange can sometimes lead to broadened or even undetectable signals for the imidazole ring carbons in ¹³C NMR spectra in solution. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2,5-diethyl-4-phenyl-1H-imidazole, the following signals are observed in DMSO-d₆: a singlet for the N-H proton at 11.57 ppm, a multiplet for the phenyl protons between 7.17 and 7.52 ppm, two quartets for the methylene (B1212753) protons of the ethyl groups at 2.69 and 2.61 ppm, and two triplets for the methyl protons of the ethyl groups at 1.22 and 1.19 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2,5-diethyl-4-phenyl-1H-imidazole in DMSO-d₆ shows signals for the imidazole ring carbons at 148.1, 134.9, and 125.8 ppm. rsc.org The phenyl carbons appear between 126.4 and 128.8 ppm. rsc.org The carbons of the ethyl groups resonate at 21.8, 19.6, 14.7, and 13.3 ppm. rsc.org The issue of tautomerization making imidazole ring carbons difficult to detect in solution ¹³C NMR has been noted for some 2-phenylimidazoles. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Imidazole (2,5-diethyl-4-phenyl-1H-imidazole in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 11.57 | s | N-H | |

| 7.52-7.17 | m | Phenyl-H | |

| 2.69 | q | -CH₂- (ethyl at C2) | |

| 2.61 | q | -CH₂- (ethyl at C5) | |

| 1.22 | t | -CH₃ (ethyl at C2) | |

| 1.19 | t | -CH₃ (ethyl at C5) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| 148.1, 134.9, 125.8 | Imidazole-C | ||

| 128.8, 127.5, 126.4 | Phenyl-C | ||

| 21.8, 19.6 | -CH₂- (ethyl) | ||

| 14.7, 13.3 | -CH₃ (ethyl) |

Data from reference rsc.org

Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and elucidating the structure of the compound.

In the mass spectrum of a related compound, 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile, the molecular ion peak [M]⁺ is observed. Common fragmentation pathways for imidazole derivatives often involve the loss of small, stable molecules or radicals. For example, the fragmentation of some imidazole derivatives can involve the loss of HCN (27 Da). The fragmentation of the side chains is also a key feature. For an ethyl group, a common fragmentation is the loss of a methyl radical (CH₃•) to form a stable cation.

For phenyl-substituted imidazoles, fragmentation can involve cleavage of the bond between the imidazole and phenyl rings.

Quantum Chemical and Theoretical Investigations of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental data and providing deeper insights into the molecular and electronic properties of compounds like this compound.

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure of molecules. tandfonline.com For substituted imidazoles, DFT methods like B3LYP with basis sets such as 6-31G(d) are commonly used to obtain optimized geometries. tandfonline.com These calculations can also help in understanding the tautomeric preferences of the imidazole ring. nih.gov

Theoretical calculations on related benzimidazole (B57391) derivatives have been performed to determine their optimized geometric structures. researchgate.net These computational studies can predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data where available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. irjweb.com The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. irjweb.com

For imidazole derivatives, the HOMO is often located on the electron-rich imidazole ring and the phenyl group, while the LUMO may be distributed over the imidazole ring and its substituents. The HOMO-LUMO energy gap can be calculated using DFT methods. irjweb.com This analysis provides valuable insights into the molecule's electronic transitions and potential for intermolecular charge transfer. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Different colors on the MEP map represent varying potential values; typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. semanticscholar.org

For imidazole and its derivatives, the nitrogen atoms are of particular interest. In a simple imidazole ring, the MEP analysis clearly shows that the non-protonated nitrogen atom is the most negative region, making it the primary site for electrophilic attack or protonation. uni-muenchen.de In the case of this compound, the introduction of the ethyl and phenyl groups modifies this charge distribution. The phenyl ring, being an electron-withdrawing group, and the ethyl group, an electron-donating group, influence the electronic landscape of the imidazole core.

Computational studies on similar substituted imidazoles, often performed using Density Functional Theory (DFT) methods like B3LYP with a 6-31G(d,p) basis set, provide insight into these effects. nih.govacadpubl.eu The MEP map of this compound would be expected to show a significant negative potential around the sp2-hybridized nitrogen atom of the imidazole ring, identifying it as a key reactive site for interactions such as hydrogen bonding. nih.gov

Table 1: Illustrative MEP Data for a Substituted Imidazole Derivative This table showcases typical MEP values calculated for a related imidazole derivative, demonstrating the potential differences across the molecule.

| Molecular Region | Potential Range (Hartree) | Implication |

| Imidazole Nitrogen (N3) | Negative (e.g., -0.05 to -0.10) | Strongest site for electrophilic attack |

| Imidazole Hydrogen (N1-H) | Positive (e.g., +0.08 to +0.15) | Site for nucleophilic interaction |

| Phenyl Ring | Varied (Slightly negative to positive) | Modulates overall reactivity |

| Ethyl Group | Slightly Positive | Electron-donating influence |

Note: The values presented are illustrative and based on typical findings for similar heterocyclic compounds.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful theoretical method for understanding electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. acadpubl.euresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E²). nih.gov A higher E² value indicates a more intense interaction and greater stabilization of the molecular system. nih.govacadpubl.eu

In substituted imidazoles, NBO analysis reveals significant delocalization of electron density. nih.govacadpubl.eu The key interactions often involve the lone pair electrons of the nitrogen atoms and the π-orbitals of the imidazole and phenyl rings. For this compound, important intramolecular charge transfer (ICT) would be expected from the lone pairs of the nitrogen atoms to the antibonding orbitals (π*) of the phenyl and imidazole rings. acadpubl.euresearchgate.net

Table 2: Representative NBO Analysis Data for a Substituted Imidazole This table provides examples of significant donor-acceptor interactions and their calculated second-order perturbation stabilization energies (E²).

| Donor NBO (i) | Acceptor NBO (j) | E² (kJ/mol) | Interaction Type |

| π(C4-C5) | π(N3-C2) | ~50-80 | π-π delocalization in imidazole ring |

| π(C-C) phenyl | π(C-N) imidazole | ~15-25 | Conjugation between rings |

| LP(N3) | π(C4-C5) | ~100-150 | Lone pair delocalization |

| σ(C-H) ethyl | σ(C-N) imidazole | ~5-10 | σ-σ hyperconjugation |

Note: Data is illustrative, based on findings for various substituted imidazole derivatives. nih.govacadpubl.euresearchgate.net LP denotes a lone pair.

Computational Prediction of Chemical Behavior and Reaction Pathways

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers profound insights into the chemical behavior and potential reaction pathways of molecules like this compound. nih.govtandfonline.com By calculating various quantum chemical parameters, researchers can predict molecular stability, reactivity, and the nature of electronic transitions. nih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity and facilitates intramolecular charge transfer (ICT). nih.govtandfonline.com

For substituted imidazoles, calculations show that the charge density of the HOMO is often located on the phenyl ring, while the LUMO density is situated on the imidazole ring, indicating the direction of charge transfer upon excitation. nih.gov Computational methods can also be used to model reaction pathways, for example, by simulating the intermediates and transition states for electrophilic or nucleophilic substitution on the imidazole ring.

Table 3: Calculated Quantum Chemical Parameters for a Representative Imidazole Derivative

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicator of reactivity | 3.9 to 5.0 |

| Dipole Moment (μ) | Measure of molecular polarity | 3.0 to 5.0 D |

| Ionization Potential (I) | Energy required to remove an electron | 5.5 to 6.5 |

| Electron Affinity (A) | Energy released when an electron is added | 1.0 to 2.0 |

Note: Values are representative and derived from DFT calculations on various substituted imidazoles. semanticscholar.orgnih.govtandfonline.com

Thermochemical Studies: Calculation of Heats of Formation for Substituted Imidazoles

Thermochemical studies provide fundamental data on the stability and energy content of chemical compounds. For substituted imidazoles, experimental techniques combined with theoretical calculations are used to determine properties like heat capacity (Cp,m°), and the thermodynamics of phase transitions such as fusion and sublimation. acs.org

A comprehensive study on a series of phenylimidazoles (2-phenylimidazole, 4-phenylimidazole (B135205), 4,5-diphenylimidazole, and 2,4,5-triphenylimidazole) explored the influence of phenyl group substitution on these thermodynamic properties. acs.org The study found that the position of the phenyl group significantly impacts cohesive energy due to differences in intermolecular interactions, such as N–H···N hydrogen bonding. For example, 4-phenylimidazole was found to have greater cohesive energy than its 2-phenyl isomer. acs.org

While specific data for this compound is not available, the trends observed for phenylimidazoles can be used for estimation. The introduction of an ethyl group would further modify the molecule's heat capacity and sublimation enthalpy. Theoretical calculations, often using levels of theory like M06-2X/6-311++G(d,p), can be employed to calculate the heat capacity in the gas phase, which complements experimental solid-phase measurements. acs.org The incremental change in heat capacity upon adding a phenyl group to the imidazole ring has been determined to be approximately (84 ± 1) J·K⁻¹·mol⁻¹ in the gas phase. acs.org

Table 4: Experimental Thermodynamic Properties of Fusion for Phenylimidazoles at T = 298.15 K

| Compound | Tfus/K (Melting Temp.) | ΔfusHm° (Enthalpy of Fusion) / kJ·mol⁻¹ | ΔfusSm° (Entropy of Fusion) / J·K⁻¹·mol⁻¹ |

| 2-Phenylimidazole | 416.7 - 418.5 | 21.6 ± 0.3 | 51.8 ± 0.7 |

| 4-Phenylimidazole | 407.0 - 408.8 | 22.8 ± 0.3 | 56.0 ± 0.7 |

| 4,5-Diphenylimidazole | 506.0 - 508.0 | 29.8 ± 0.4 | 58.9 ± 0.8 |

Source: Data adapted from a comprehensive thermochemical study on phenylimidazoles. acs.org

Exploration of Non-Linear Optical (NLO) Properties through Theoretical Methods

Organic molecules with donor-π-acceptor frameworks, like many substituted imidazoles, are of significant interest for their non-linear optical (NLO) properties. acs.org These properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netresearchgate.net Theoretical calculations are an indispensable tool for predicting and understanding the NLO response of these materials. acs.org

The key NLO parameter calculated is the first-order hyperpolarizability (β or βtot), which quantifies the second-order NLO response. researchgate.net A high β value is indicative of a promising NLO material. acs.org DFT calculations are widely used to compute β, along with the dipole moment (μ) and polarizability (α). researchgate.net Studies have shown that the introduction of strong electron-donating and electron-withdrawing groups enhances the NLO response. acs.org

For this compound, the ethyl group (donor) and the phenyl-imidazole system (π-conjugated bridge and acceptor part) form a structure conducive to NLO activity. Computational studies on similar benzimidazole and imidazole derivatives have demonstrated that strategic substitution can lead to high hyperpolarizability values. tandfonline.comacs.org For example, the introduction of nitro groups as strong acceptors in a benzimidazole system was shown to dramatically increase the calculated βtot value. acs.org The magnitude of the NLO response can be investigated in different media, and theoretical models like the polarizable continuum model (PCM) can account for solvent effects. rsc.org

Table 5: Calculated NLO Properties for Representative Imidazole/Benzimidazole Derivatives

| Compound Class | Method/Functional | Dipole Moment (μ) (Debye) | Mean Polarizability <α> (a.u.) | First Hyperpolarizability βtot (a.u.) |

| Substituted Benzimidazole | M06/6-311G(d,p) | 4.0 - 10.0 | 250 - 400 | 2000 - 40000 |

| Phenyl-imidazole derivative | B3LYP/6-311+G** | 3.5 - 6.0 | 200 - 300 | 500 - 1500 |

| Triphenyl-imidazole derivative | DFT/B3LYP | ~5.7 | - | High β indicated |

Note: Values are illustrative and sourced from various computational studies on NLO properties of imidazole-based compounds. acs.orgresearchgate.net 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Ethyl 4 Phenyl 1h Imidazole Analogues

Elucidating Structural Determinants Governing Molecular Interactions

The biological profile of 2-Ethyl-4-phenyl-1H-imidazole analogues is intricately linked to their three-dimensional structure and the nature of their substituents. Modifications to the core imidazole (B134444) scaffold can significantly alter its interaction with biological targets.

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on both the phenyl and imidazole rings are critical factors in determining the research-relevant activities of these compounds.

Phenyl Ring Substitutions: The phenyl group at the C4 position of the imidazole ring offers a prime site for modification. Studies on related phenyl-imidazole compounds have shown that introducing substituents on this ring can modulate activity. For instance, the presence of an electron-donating hydroxyl (-OH) group at the ortho-position of the phenyl ring can lead to a significant increase in inhibitory potency against certain enzymes, such as indoleamine 2,3-dioxygenase (IDO). nih.gov This enhancement is often attributed to the formation of a hydrogen bond with amino acid residues like serine in the target's active site. nih.gov The position of the substituent is also crucial; meta-substituted derivatives have been found to exhibit greater efficacy than ortho- or para-isomers in some classes of heterocyclic compounds. acs.org

Imidazole Ring Substitutions: Modifications on the imidazole ring itself also play a vital role. Research on 1H-imidazo[4,5-f] wikipedia.orgresearchgate.netphenanthroline frameworks suggests that the push/pull of electron density at the C2 position of the imidazole ring is essential for influencing the donor capacity of the imidazole nitrogen atoms. rsc.org Electron-rich substituents tend to enhance the N-base donor strengths, which can be crucial for coordinating with metallic centers in metalloenzymes or forming key hydrogen bonds. rsc.org

Bridging Group Modifications: In analogues where the phenyl and imidazole rings are separated by a carbon bridge, such as in 4-[1-(1-naphthyl)ethyl]-1H-imidazole, the nature of the substituent on this bridge is important. Replacing the methyl group with hydrogen (a desmethyl analogue) can retain high potency, while introducing larger or more polar groups like hydroxy or methoxy (B1213986) may alter the activity profile. nih.gov

The following table summarizes the observed effects of various substituents on the activity of phenyl-imidazole analogues based on published research findings.

| Compound Class | Modification Site | Substituent | Electronic Property | Observed Effect on Activity | Reference |

| 4-Phenyl-imidazole | Phenyl Ring (ortho-position) | -OH | Electron-donating | Ten-fold increase in potency | nih.gov |

| Thiazolyl-benzohydrazides | Phenyl Ring | 3-CF3 | Electron-withdrawing | Enhanced antifungal activity compared to ortho/para isomers | acs.org |

| Imidazo[4,5-f] wikipedia.orgresearchgate.netphenanthrolines | Imidazole Ring (C2 position) | Electron-rich groups | Electron-donating | Increased N-base donor strength | rsc.org |

| 4-[1-(Aryl)ethyl]-1H-imidazole | Ethyl Bridge | -H (desmethyl) | N/A | Potency similar to parent compound | nih.gov |

| 4-[1-(Aryl)ethyl]-1H-imidazole | Ethyl Bridge | -OH, -OCH3 | Polar, Electron-donating | Altered potency and selectivity profile | nih.gov |

When a chiral center is present in an imidazole derivative, the stereochemistry can have a profound impact on its biological activity. This is particularly relevant for analogues of this compound where the ethyl group at C2 or a substituted ethyl bridge at C4 can create a stereocenter.

In a detailed study of the optical isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a close analogue of the subject compound, significant differences were observed between the S-(+) and R-(-) enantiomers. nih.gov Receptor binding studies indicated that the S-(+)-isomer possessed a greater affinity for both α1- and α2-adrenoceptors in rat brain tissue. nih.gov Conversely, the R-(-)-isomer was a more potent antagonist of α2A-adrenoceptors in human platelets and lacked the agonist activity seen in the S-(+)-isomer at α2-adrenoceptors in guinea pig ileum. nih.gov These findings underscore that the specific three-dimensional arrangement of atoms is critical for optimal interaction with the chiral environment of a biological target. Thus, the chirality at the carbon bridge connecting an aryl group to the imidazole ring plays a crucial role in maintaining both potent activity and receptor selectivity. nih.gov

Computational Approaches for In-Depth Structure-Activity Relationship Analysis

Computational chemistry has become an indispensable tool for deepening the understanding of SAR. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into molecular interactions and predict the activity of new compounds.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ajchem-a.com This technique is instrumental in elucidating the binding mechanisms of this compound analogues.

Docking studies allow researchers to visualize how these imidazole derivatives fit into the active site of a target protein and identify key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. Docking simulations can reveal critical hydrogen bonding between the ligand and amino acid residues like serine, threonine, or aspartate in the receptor's binding pocket. nih.govnih.gov

Hydrophobic Interactions: The phenyl and ethyl groups of the core molecule can engage in hydrophobic interactions with nonpolar residues of the target protein, contributing to binding affinity.

Pi-Pi Stacking: The aromatic phenyl and imidazole rings can interact with aromatic residues of the protein (e.g., phenylalanine, tyrosine, tryptophan) through pi-pi stacking.

By analyzing the binding poses and interaction energies calculated from docking simulations, researchers can rationalize the observed activities of a series of compounds and guide the design of new analogues with improved binding affinity. nih.govresearchgate.net For example, docking studies on 4-phenyl-imidazole derivatives guided the successful design of inhibitors by predicting favorable interactions with specific residues in the enzyme's active site. nih.gov

QSAR modeling is a statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org In a QSAR study, the structural properties of molecules are quantified using numerical values called molecular descriptors. These can include physicochemical properties (e.g., logP, molar refractivity), electronic descriptors, and topological indices. researchgate.netmdpi.com

The general form of a QSAR model is: Activity = f (molecular descriptors) + error wikipedia.org

For imidazole-containing compounds, QSAR models have been developed to predict their activity against various targets. nih.gov These models are built using a "training set" of molecules with known activities. Once a statistically robust model is created, it can be used to predict the activity of new, untested compounds (the "test set"). nih.gov This predictive capability is highly valuable as it allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of candidates with the highest predicted activity. nih.gov This reduces the time and cost associated with traditional drug discovery methods. nih.gov

Rational Design Strategies for Modulating Biological Research Interests

Rational design combines the insights gained from SAR studies, stereochemical analysis, and computational modeling to create novel molecules with specific, enhanced properties. nih.gov The goal is to make targeted, intelligent modifications to a lead structure, such as this compound, rather than relying on random screening.

Key strategies in the rational design of imidazole analogues include:

Structure-Guided Design: This approach relies on the known three-dimensional structure of the biological target. Using molecular docking, designers can introduce functional groups onto the imidazole scaffold that are predicted to form specific, favorable interactions with the target's active site, such as adding a hydroxyl group to form a key hydrogen bond. nih.govrsc.org

Pharmacophore-Based Design: A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. By identifying the key pharmacophoric elements of a series of active imidazole compounds (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings), new molecules can be designed that retain this essential arrangement. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). For example, a phenyl ring could be replaced with a thiophene (B33073) ring to explore changes in activity while maintaining similar size and aromaticity. nih.gov This can lead to improvements in potency, selectivity, or other properties.

Through these rational design approaches, researchers can systematically modify the this compound core to fine-tune its interactions with biological targets, leading to the development of highly specific and potent research tools.

Application of Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization to identify novel core structures with improved properties while retaining key pharmacophoric features.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold, aiming to access new chemical space, improve potency, enhance pharmacokinetic profiles, or circumvent existing intellectual property. In the context of this compound analogues, scaffold hopping could involve replacing the imidazole core with other five- or six-membered heterocycles. For instance, a switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to improve metabolic stability by blocking a site of metabolism. This is achieved by the introduction of an additional nitrogen atom, which can also reduce the lipophilicity of the molecule.

A hypothetical scaffold hopping approach for this compound might involve replacing the imidazole ring with isosteric rings like pyrazole, oxazole, or thiazole. Each of these new scaffolds would present a different arrangement of heteroatoms, potentially leading to altered hydrogen bonding capabilities and metabolic stability, while ideally maintaining the crucial spatial orientation of the ethyl and phenyl substituents.

For analogues of this compound, bioisosteric replacements can be applied to various parts of the molecule:

The Phenyl Group: The phenyl group at the 4-position is a common target for bioisosteric replacement. Replacing it with other aromatic or heteroaromatic rings can influence potency and metabolic stability. For example, substituting a phenyl ring with a pyridyl or pyrimidyl ring can enhance metabolic stability. Non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) have also been used as effective phenyl mimics, sometimes leading to significantly improved metabolic properties. researchgate.net

The Ethyl Group: The ethyl group at the 2-position can be replaced with other small alkyl groups or bioisosteres to probe the size and nature of the binding pocket. For example, replacement with a cyclopropyl (B3062369) group can introduce conformational rigidity, while substitution with a trifluoromethyl group can alter electronic properties and metabolic stability. The substitution of a hydrogen atom with fluorine at specific positions can also lead to enhanced receptor binding affinity due to inductive effects. estranky.sk

The following table illustrates potential bioisosteric replacements for the phenyl group in a hypothetical 4-phenyl-imidazole scaffold and their potential impact on properties.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| Phenyl | Pyridyl | Increased polarity, potential for improved metabolic stability |

| Phenyl | Thienyl | Similar size, altered electronic distribution |

| Phenyl | Bicyclo[1.1.1]pentane | Improved metabolic stability, reduced aromatic character |

| Phenyl | Cyclohexyl | Increased lipophilicity, loss of aromatic interactions |

Exploration of Fragment-Based Design Approaches in Imidazole Chemistry

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. wikipedia.org This approach begins with the screening of low molecular weight fragments (typically < 300 Da) that bind weakly to a biological target. wikipedia.org These initial hits are then optimized into more potent leads through strategies like fragment growing, linking, or merging.

In the context of imidazole chemistry, FBDD can be a highly effective method for exploring the chemical space around a target. The imidazole ring itself can be considered a valuable fragment due to its ability to participate in various non-covalent interactions.

Fragment Growing: Starting with a simple imidazole-containing fragment that shows weak binding, this strategy involves adding chemical substituents to explore unoccupied regions of the binding pocket and increase affinity. For instance, a 2-substituted-4-phenyl-imidazole fragment could be "grown" by systematically modifying the substituent at the 2-position (e.g., from methyl to ethyl to propyl) to determine the optimal size and shape for the pocket.

Fragment Linking: If two different fragments are found to bind to adjacent sites on the target protein, they can be chemically linked together to create a single, more potent molecule. For example, a fragment containing a 4-phenyl-imidazole moiety could be linked to another fragment that binds in a neighboring pocket, connected by a suitable linker that ensures optimal orientation for binding to both sites.

The table below provides a hypothetical example of how fragment-based design could be applied to develop inhibitors based on an imidazole scaffold.

| Fragment Hit | Design Strategy | Resulting Analogue | Rationale |

| 4-Phenyl-1H-imidazole | Fragment Growing | This compound | Addition of an ethyl group to probe a hydrophobic pocket adjacent to the 2-position of the imidazole ring. |

| 2-Methyl-1H-imidazole | Fragment Linking with a Phenyl-containing fragment | 2-Methyl-4-phenyl-1H-imidazole | Linking two fragments that occupy adjacent binding sites to create a molecule with higher affinity. |

Advanced Research Applications of 2 Ethyl 4 Phenyl 1h Imidazole in Chemical Sciences

Catalytic Functions of Imidazole (B134444) Derivatives in Organic Transformations

The inherent chemical nature of the imidazole ring, with its two nitrogen atoms, allows it to function effectively in catalytic processes. One nitrogen atom possesses a basic lone pair of electrons, while the other has an acidic N-H proton, enabling the moiety to participate in hydrogen bonding and act as both a hydrogen bond donor and acceptor. ajchem-a.com This dual character is central to its catalytic prowess.

The structural framework of 2-Ethyl-4-phenyl-1H-imidazole is well-suited for applications in organocatalysis, where small organic molecules accelerate chemical reactions. The imidazole core is particularly effective in reactions requiring base catalysis or hydrogen-bond-mediated activation. Research into related phenyl-imidazole derivatives has demonstrated their efficacy as catalysts in C-C bond-forming reactions, such as the Henry (nitroaldol) reaction. nih.govresearchgate.net In these transformations, the imidazole moiety can activate the reacting species. For instance, chiral amines and tridentate compounds derived from 2-phenyl-1H-imidazole have been successfully applied as ligands in copper(II)-catalyzed Henry reactions. researchgate.net The development of clay-supported 2-phenyl-1H-imidazole derivatives highlights a move towards heterogeneous catalysis, which simplifies catalyst recovery and reuse. researchgate.net These studies underscore the potential of the this compound scaffold to be developed into a highly effective and recyclable organocatalyst.

The ability of the imidazole nitrogen atoms to coordinate with transition metals has led to the extensive development of imidazole-containing ligands for metal-catalyzed reactions. nih.gov Derivatives of 2-ethyl-imidazole are particularly valuable in this regard, forming stable and catalytically active complexes with a variety of metals.

Researchers have synthesized manganese(II) complexes using ligands derived from a bis(2-ethyl-5-methyl-1H-imidazole) core. rsc.org These complexes have proven to be efficient catalysts for the oxidative coupling of primary amines to their corresponding imines, a crucial transformation in synthetic chemistry. rsc.org The reactions proceed effectively in the absence of solvents, offering a greener alternative to traditional methods. rsc.org

Furthermore, functionalizing the 2-ethyl-imidazole core, for example by introducing carboxylic acid groups to create 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC), produces versatile multidentate ligands. evitachem.comacs.org These ligands have been instrumental in constructing sophisticated coordination polymers and metal-organic frameworks (MOFs). evitachem.comacs.org Hydrothermal synthesis using H₃EIDC and metal ions like Ni(II), Mn(II), and Cd(II) has yielded novel frameworks with distinct structural and physical properties, including zero-dimensional molecular squares and two-dimensional honeycomb-like sheets. acs.org These materials exhibit interesting thermal stability and magnetic properties, such as antiferromagnetic coupling between metal centers, demonstrating how the ligand's design directly influences the final material's function. acs.org

| Imidazole-Based Ligand Derivative | Metal Ion | Resulting Complex/Framework | Catalytic or Material Application | Reference |

|---|---|---|---|---|

| 4,4'-(phenylmethylene)bis(2-ethyl-5-methyl-1H-imidazole) | Mn(II) | Mononuclear Manganese(II) complex | Catalytic oxidative coupling of primary amines to imines. | rsc.org |

| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | Ni(II) | Tetranuclear molecular square [Ni₄(HEIDC)₄(H₂O)₈] | Material with antiferromagnetic coupling. | acs.org |

| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | Mn(II) | 2D honeycomb-like sheet [Mn₆(EIDC)₄(py)(H₂O)₄]n | Material with specific thermal and magnetic properties. | acs.org |

| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | Cd(II) | 3D framework constructed from 2D layer motifs | Coordination polymer with potential for functional applications. | acs.org |

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The this compound scaffold is not only a functional component but also a valuable starting point for the synthesis of more elaborate molecular structures. Its inherent reactivity allows for further functionalization, making it a key precursor for a wide range of complex organic molecules. ajchem-a.com

The imidazole ring serves as a robust platform for the synthesis of other heterocyclic systems. A common strategy involves using imidazole as a starting material, which is then elaborated through a series of chemical reactions. ajchem-a.com For example, a synthetic pathway can begin with the reaction of an imidazole derivative with ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield a key hydrazide intermediate. ajchem-a.com This intermediate is a versatile building block that can react with various substituted aromatic aldehydes to produce Schiff bases, which can be further cyclized with reagents like sodium azide (B81097) to construct tetrazole rings. ajchem-a.com This multi-step synthesis demonstrates how the simple imidazole core can be methodically transformed into more complex, poly-heterocyclic systems, which are often sought after in medicinal chemistry and materials science. rsc.orgajchem-a.com

The structural features of this compound, particularly the N-H group for hydrogen bonding and the phenyl ring for π-π stacking interactions, make it an ideal component for building supramolecular structures. Research on related phenyl-imidazole compounds shows their ability to form well-defined co-crystals through intermolecular hydrogen bonds. For instance, the interaction between a phenyl-dihydro-imidazole and a tetracarboxylic acid results in a salt where the imidazole cation and the carboxylate anion are organized into a specific, nearly orthogonal orientation governed by hydrogen bonding.

Beyond simple co-crystals, the aryl-imidazole motif has been successfully incorporated into complex macrocyclic structures. researchgate.net The synthesis of these large-ring systems often involves a sophisticated, multi-step sequence that leverages modern synthetic methodologies. researchgate.net A representative strategy for building these imidazole-containing macrocycles includes an initial aromatic nucleophilic substitution (SNAr), followed by a palladium-catalyzed Suzuki coupling to build the carbon framework, and finally, a ring-closing metathesis (RCM) reaction to form the macrocycle. researchgate.net This approach allows for the creation of a variety of novel macrocyclic compounds that integrate the imidazole core, opening avenues for applications such as ion-selective sensors. researchgate.net

| Synthetic Goal | Key Reactions for Elaboration/Integration | Resulting Structure | Reference |

|---|---|---|---|

| Construction of Advanced Heterocyclic Systems | 1. Reaction with Ethyl Chloroacetate 2. Hydrazinolysis 3. Schiff Base Formation 4. Cyclization (e.g., with Sodium Azide) | Poly-heterocyclic systems (e.g., Imidazole-Tetrazole conjugates) | ajchem-a.com |

| Integration into Macrocyclic Architectures | 1. Aromatic Nucleophilic Substitution (SNAr) 2. Suzuki Coupling 3. Ring-Closing Metathesis (RCM) | 5-Aryl-1H-imidazole containing macrocycles | researchgate.net |

| Formation of Supramolecular Assemblies | Hydrogen Bonding (N-H···N) and π-π Stacking | Co-crystals and other organized structures |

Fundamental Investigations in Materials Science Research

The photophysical properties of imidazole derivatives have garnered significant attention in materials science. researchgate.net The conjugated system formed by the phenyl and imidazole rings in this compound provides a basis for developing fluorescent and optoelectronic materials. rsc.org The electron-donating and electron-accepting characteristics of these "privileged scaffolds" can give rise to enhanced molecular photoluminescence. rsc.org

Research has shown that imidazole derivatives are promising candidates for a variety of optical applications, including as fluorescent probes, laser dyes, and light-emitting materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com The specific properties, such as absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield, can be precisely tuned by making small structural modifications to the imidazole core or its substituents. mdpi.comnih.gov For example, studies on phenanthro[9,10-d]-imidazole derivatives show that altering a substituent at the C2 position can cause a significant red shift in the emission spectrum. nih.gov Similarly, benzimidazole (B57391) derivatives have been investigated for their thermal and electrochemical properties, showing high decomposition temperatures and specific energy levels that are critical for their use in electronic devices. mdpi.comsemanticscholar.org The compound this compound, as a part of this class, serves as a foundational structure for designing new materials with tailored optical and electronic properties for advanced applications. rsc.orgchemshuttle.com

| Application Area | Key Property of Imidazole Derivative | Example from Research | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, High Thermal Stability | Benzimidazole derivatives are used as blue-emitting materials. | semanticscholar.org |

| Fluorescent Probes/Sensors | Changes in fluorescence upon binding to an analyte. | An imidazole-5-carboxylate ester structure was explored for developing fluorescent probes. chemshuttle.com | chemshuttle.com |

| Laser Dyes | High fluorescence quantum yield and photostability. | The imidazole nucleus is utilized for its fluorescence and chemiluminescence properties in laser applications. researchgate.net | researchgate.net |

| Coordination Polymers / MOFs | Ability to coordinate with metal ions to form stable, porous frameworks. | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid is used to synthesize frameworks with specific magnetic and thermal properties. evitachem.comacs.org | evitachem.comacs.org |

Role of Imidazole Derivatives as Chemical Modifiers and Accelerators in Polymerization Processes

Imidazole derivatives are widely recognized for their significant role as accelerators and curing agents in the polymerization of thermosetting resins, particularly epoxy resins. acs.orgacs.org Their catalytic activity stems from the nucleophilic nature of the sp2-hybridized nitrogen atom in the imidazole ring, which can initiate the ring-opening polymerization of epoxides. researchgate.net This process is crucial in industrial applications where epoxy resins are used as adhesives, coatings, and composite materials.

The primary function of an imidazole-based accelerator is to reduce the curing time and/or temperature of the epoxy resin system. researchgate.net For instance, in systems using dicyandiamide (B1669379) (DICY) as a curing agent, which typically require high temperatures to activate, imidazoles can significantly increase the reactivity at lower temperatures. google.com This acceleration is achieved through the imidazole's ability to facilitate the ring-opening of the epoxy group, which then reacts with the curing agent to form a cross-linked polymer network. researchgate.net

Research has explored various strategies to control the catalytic activity of imidazoles, aiming to create "latent" accelerators. acs.orgresearchgate.net Latency is a desirable property in one-component epoxy systems, ensuring a long shelf-life at room temperature while enabling rapid curing upon heating. acs.org This can be achieved by modifying the imidazole structure to introduce intramolecular hydrogen bonds or by encapsulating the imidazole. acs.orgresearchgate.net These modifications temporarily suppress the imidazole's reactivity, which is then unleashed at a specific activation temperature. acs.orgresearchgate.net For example, polymer-bound imidazole derivatives have been shown to provide high latency, dissolving into the epoxy resin only above a critical temperature to initiate a fast and efficient cure. acs.orgresearchgate.net

The performance of different imidazole derivatives as accelerators can be compared based on their effect on the curing kinetics and the properties of the final polymer. The table below illustrates the comparative performance of different accelerators in an epoxy resin system.

Table 1: Comparative Curing Performance of Imidazole-Based Accelerators in Epoxy Resin Systems

| Accelerator Type | Curing Conditions | Key Findings | Reference |

|---|---|---|---|

| Polymer-Bound Imidazole | Curing with Dicyandiamide | Increased pot life and storage stability; high reactivity retained under curing conditions. | acs.org |

| 2-Methylimidazole | Curing with Dicyandiamide | Decreased the glass transition temperature (Tg) of the cured epoxy. | researchgate.net |

| Imidazole-Phosphate Salts | Curing with Dicyandiamide | Provides good shelf stability in one-component systems; dissociates at elevated temperatures to accelerate curing. | google.com |

| 2-(2-hydroxyphenyl)imidazole Derivative | Thermal Curing | Exhibits thermal latency due to an intramolecular hydrogen bond, which breaks upon heating to activate the curing process. | acs.org |

Research into Imidazole-Based Compounds for Functional Material Development

The unique chemical properties of the imidazole ring make it a valuable component in the design and synthesis of advanced functional materials. rsc.org These materials possess specific, tailored properties that enable their use in a wide range of applications, from electronics to environmental science. tandfonline.com The versatility of the imidazole structure allows for its incorporation into various material types, including polymers, metal-organic frameworks (MOFs), and corrosion inhibitors. tandfonline.comresearchgate.net

In the field of materials science, imidazole derivatives are utilized for their ability to coordinate with metal ions, forming stable complexes. tandfonline.com This property is fundamental to the construction of MOFs, which are crystalline materials with porous structures. The nitrogen atoms in the imidazole ring act as ligands, linking metal ions together to create a robust framework. tandfonline.com These materials are investigated for applications in gas storage, catalysis, and chemical sensing.

Imidazole-based compounds have also shown significant promise as corrosion inhibitors for various metals and alloys. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective film that prevents contact with corrosive agents. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring facilitate this adsorption process. The specific substituents on the imidazole ring, such as the ethyl and phenyl groups in this compound, can influence the efficiency of corrosion inhibition by altering the electron density and steric effects.

Furthermore, the imidazole moiety is a key component in the development of ionic liquids (ILs), which are salts that are liquid at low temperatures. researchgate.net Imidazolium-based ILs are of particular interest due to their high thermal stability, low vapor pressure, and tunable properties. researchgate.net These characteristics make them suitable for use as environmentally friendly solvents, electrolytes in batteries, and catalysts in chemical reactions.

The diverse applications of imidazole-based compounds in functional material development are summarized in the table below.

Table 2: Applications of Imidazole-Based Compounds in Functional Material Development

| Application Area | Role of Imidazole Compound | Example Material/System | Key Properties | Reference |

|---|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Ligand for metal ion coordination | Zeolitic Imidazolate Frameworks (ZIFs) | High porosity, thermal stability, chemical tunability | researchgate.net |

| Corrosion Inhibition | Adsorption on metal surfaces to form a protective layer | Imidazole derivatives for copper protection | High inhibition efficiency, formation of a stable barrier film | tandfonline.com |

| Ionic Liquids (ILs) | Cation component of the ionic liquid | Imidazolium-based ILs | High thermal stability, low vapor pressure, tunable solvent properties | researchgate.net |

| Optical Materials | Chromophore for dyes and sensors | Imidazole-based fluorescent probes | Unique optical properties for sensing and imaging | rsc.orgtandfonline.com |

Future Directions and Emerging Research Avenues for 2 Ethyl 4 Phenyl 1h Imidazole Chemistry

Innovations in Sustainable Synthetic Routes for Imidazole (B134444) Compounds

The chemical industry's shift towards greener and more sustainable practices has significantly impacted the synthesis of imidazole derivatives, including 2-ethyl-4-phenyl-1H-imidazole. asianpubs.orgwjbphs.com Researchers are actively developing methods that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. asianpubs.orgwjbphs.com

One promising approach is the use of ultrasound-assisted synthesis. nih.govresearchgate.net This technique has been successfully employed to produce 2-aryl-4-phenyl-1H-imidazoles by reacting phenylglyoxal (B86788) monohydrate, ammonium (B1175870) acetate (B1210297), and various aldehydes. nih.govresearchgate.netnih.gov The key advantages of this method include milder reaction conditions, high atom economy, straightforward extraction processes, and minimal waste generation. nih.govresearchgate.netnih.gov

Solvent-free reaction conditions represent another significant advancement in the green synthesis of imidazoles. asianpubs.org These methods not only eliminate the need for potentially toxic organic solvents but also often lead to higher yields and simpler work-up procedures. asianpubs.org The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, further contributes to the efficiency and sustainability of imidazole synthesis. asianpubs.org The use of ionic liquids as both catalysts and environmentally friendly solvents is also gaining traction in the synthesis of a wide range of imidazole derivatives. tandfonline.com

Moreover, the exploration of novel catalytic systems is a key area of innovation. This includes the use of heterogeneous nanocatalysts, which can be easily recovered and reused, further enhancing the sustainability of the synthetic process. nih.govresearchgate.net For instance, an innovative magnetic l-lysine-dialdehyde nanocellulose has been reported for the sonochemical heterogeneous catalysis in the green synthesis of tri-substituted imidazoles. nih.gov

| Synthetic Method | Key Features | Sustainability Advantages |

| Ultrasound-Assisted Synthesis | Use of sonication to promote the reaction. nih.govresearchgate.net | Milder conditions, high atom economy, reduced waste. nih.govnih.gov |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. asianpubs.org | Eliminates toxic organic solvents, higher yields. asianpubs.org |

| Ionic Liquid-Based Synthesis | Utilizes ionic liquids as catalysts and solvents. tandfonline.com | Environmentally benign, potential for catalyst recycling. tandfonline.com |

| Nanocatalysis | Employs heterogeneous nanocatalysts. nih.govresearchgate.net | Catalyst reusability, high efficiency. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. wjbphs.com | Rapid reaction times, often improved yields. wjbphs.com |

Advancements in Computational Methodologies for Precise Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict the properties and reactivity of molecules like this compound. researchgate.net These theoretical approaches provide valuable insights that can guide experimental work, saving time and resources. researchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, geometry, and reactivity of imidazole derivatives. bohrium.comnih.gov These calculations can predict various molecular properties, including atomization energy, polarizability, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity. researchgate.netbohrium.com For example, the HOMO-LUMO energy gap can provide an indication of a molecule's chemical reactivity. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique. researchgate.netnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing robust and predictive QSAR models, researchers can screen virtual libraries of imidazole derivatives to identify candidates with desired activities, such as antimicrobial or anticancer properties. researchgate.netscielo.br Machine learning algorithms are increasingly being integrated into QSAR studies to build more accurate and predictive models. nih.govscielo.br

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. scielo.br In the context of this compound, MD simulations can be used to understand its interactions with biological targets, such as enzymes or receptors, providing insights into its mechanism of action. scielo.br

| Computational Method | Application in Imidazole Chemistry | Key Insights Provided |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. bohrium.comnih.gov | Geometry optimization, reactivity prediction, spectroscopic properties. bohrium.comnih.gov |

| QSAR Modeling | Predicting biological activity based on chemical structure. researchgate.netnih.gov | Identification of promising drug candidates, understanding structure-activity relationships. researchgate.netscielo.br |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and interactions of molecules. scielo.br | Mechanism of action, binding affinity to biological targets. scielo.br |

| Semi-Empirical Methods | Faster calculation of molecular properties. researchgate.net | High-throughput screening of large numbers of compounds. researchgate.net |

Interdisciplinary Research Bridging Imidazole Chemistry with Emerging Scientific Fields

The unique properties of the imidazole ring make it a valuable component in various materials and for a range of applications, leading to exciting interdisciplinary research. nih.govirjmets.commdpi.com The versatility of imidazole derivatives, including this compound, allows for their integration into emerging scientific fields like materials science and nanotechnology. irjmets.comnumberanalytics.com

In materials science , imidazole derivatives are being explored for the development of new polymers and ionic liquids. irjmets.comnumberanalytics.com The incorporation of the imidazole moiety can impart desirable properties to these materials, such as enhanced thermal stability and conductivity. irjmets.comnumberanalytics.com Imidazole-containing polymers have also been investigated for applications such as oxygen transport membranes. researchgate.net

Nanotechnology offers another exciting frontier for imidazole chemistry. nano-ntp.com The functionalization of nanomaterials, such as carbon nanotubes and graphene, with imidazole derivatives can create novel nanohybrids with unique properties. nih.govacs.org For instance, graphene functionalized with imidazole derivatives has been investigated as a nanotransducer for electrochemical sensors. acs.org The interaction of imidazole derivatives with semiconductor nanoparticles has also been studied, with potential applications in areas like photocatalysis and optoelectronics. researchgate.net

The field of medicinal chemistry continues to be a major driver of imidazole research. irjmets.commdpi.com The imidazole scaffold is a common feature in many biologically active molecules and approved drugs. mdpi.comnih.gov Interdisciplinary research combining synthetic chemistry, computational modeling, and biological testing is crucial for the design and development of new imidazole-based therapeutic agents. nih.govscielo.br

| Emerging Field | Application of Imidazole Chemistry | Example |

| Materials Science | Development of functional polymers and ionic liquids. irjmets.comnumberanalytics.com | Imidazole-based polymers with enhanced thermal stability. numberanalytics.com |

| Nanotechnology | Functionalization of nanomaterials for sensing and catalysis. nih.govacs.org | Graphene-imidazole nanohybrids for electrochemical detection. acs.org |

| Medicinal Chemistry | Design and synthesis of new therapeutic agents. irjmets.commdpi.com | Development of novel anticancer or antimicrobial imidazole derivatives. scielo.brscite.ai |

| Chemical Biology | Probing biological processes using imidazole-based tools. nih.gov | Functionalization of carbon nanotubes with imidazole derivatives to study their effects on cells. nih.gov |

Exploration of Novel Chemical Reactivities and Transformational Pathways for this compound

The inherent reactivity of the imidazole ring provides a rich platform for exploring novel chemical transformations and developing new synthetic methodologies. mdpi.com Research in this area focuses on discovering new ways to functionalize the this compound core, leading to a diverse range of derivatives with potentially new and interesting properties.

One area of active investigation is the development of catalyst-free reactions . For example, the [3+2] cyclization of vinyl azides with amidines has been shown to produce 2,4-disubstituted-1H-imidazoles without the need for a catalyst. acs.org Such methods are often more environmentally friendly and cost-effective.

The denitrogenative transformation of 5-amino-1,2,3-triazoles offers another innovative route to functionalized 1H-imidazoles. mdpi.com This acid-mediated reaction involves the opening of the triazole ring and the insertion of an in situ formed carbene intermediate. mdpi.com